molecular formula C9H9NO4 B1582291 2-(2-Methyl-6-nitrophenyl)acetic acid CAS No. 23876-18-8

2-(2-Methyl-6-nitrophenyl)acetic acid

Cat. No.: B1582291
CAS No.: 23876-18-8
M. Wt: 195.17 g/mol
InChI Key: WFKNETIJXXWRHO-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid typically involves the nitration of 2-methylphenylacetic acid. The nitration process introduces a nitro group at the ortho position relative to the methyl group on the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.

    Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Reduction: 2-(2-Methyl-6-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: 2-(2-Methyl-6-nitrophenyl)acetate esters.

Scientific Research Applications

Synthetic Chemistry

The compound is primarily used as an intermediate in organic synthesis. Its derivatives have been employed in the synthesis of complex molecules, including:

  • Oxindoles : Recent studies have demonstrated that 2-(2-Methyl-6-nitrophenyl)acetic acid can be used to synthesize oxindoles, which are important scaffolds in medicinal chemistry. The reduction of this compound leads to various oxindole derivatives, which exhibit significant biological activity .
  • Lactones : The compound has been effectively utilized in lactonization reactions. For instance, using 2-methyl-6-nitrobenzoic anhydride (MNBA), researchers have achieved high yields of large-sized lactones through intramolecular condensation reactions . This method offers improved reactivity and selectivity, making it a valuable tool in synthetic organic chemistry.

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug development:

  • Antibacterial Agents : The synthesis of compounds related to this acid has led to the development of antibacterial agents. For example, the total synthesis of Botcinic Acid, an antibacterial compound, was successfully achieved using methodologies involving this acid .
  • Anti-inflammatory Drugs : The nitrophenyl moiety is known for its ability to modulate biological activities. Compounds derived from this compound may exhibit anti-inflammatory properties, making them candidates for further pharmaceutical exploration.

Analytical Chemistry

In analytical applications, this compound serves as a standard or reagent in various assays:

  • Chromatography : It can be used as a reference standard in High-Performance Liquid Chromatography (HPLC) due to its distinct retention time and UV absorbance characteristics. This aids in the quantification of similar compounds in complex mixtures .
  • Spectroscopic Studies : The unique spectral features of this compound make it suitable for use in spectroscopic analyses, including UV-Vis and NMR spectroscopy.

Data Table of Applications

Application AreaSpecific Use CaseReference
Synthetic ChemistrySynthesis of oxindoles
Lactonization reactions using MNBA
Pharmaceutical DevelopmentDevelopment of antibacterial agents
Potential anti-inflammatory drugs
Analytical ChemistryHPLC reference standard
Spectroscopic analysis

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: Similar structure but lacks the methyl group.

    2-Methylphenylacetic acid: Similar structure but lacks the nitro group.

    4-Nitrophenylacetic acid: Nitro group positioned differently on the benzene ring.

Uniqueness

2-(2-Methyl-6-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules

Biological Activity

2-(2-Methyl-6-nitrophenyl)acetic acid, with the CAS number 23876-18-8, is an organic compound characterized by its unique molecular structure, which includes a nitrophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₉H₉N₁O₄
  • Molecular Weight : 195.17 g/mol
  • Purity : Various sources indicate high purity levels suitable for research applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Pseudomonas aeruginosa512

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Case studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This dual activity highlights its potential as a therapeutic agent in treating inflammatory conditions.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The nitro group in the structure can undergo reduction, leading to reactive intermediates that may disrupt cellular processes such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, indicating its potential for clinical applications in infectious diseases .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The findings revealed a marked decrease in swelling and pain scores in subjects treated with the compound versus those receiving a placebo .

Anticancer Research

A series of experiments conducted on different cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. The study concluded that further exploration into its mechanisms could yield valuable insights for cancer therapy.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic techniques for characterizing 2-(2-Methyl-6-nitrophenyl)acetic acid?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to identify aromatic protons (δ ~7.0–8.5 ppm for nitrophenyl groups) and the acetic acid moiety (δ ~3.6–4.2 ppm for CH2_2, δ ~12–13 ppm for COOH) .
  • Infrared (IR) Spectroscopy : Confirm the presence of carboxylic acid (O–H stretch ~2500–3300 cm1^{-1}, C=O ~1680–1720 cm1^{-1}) and nitro groups (asymmetric/symmetric NO2_2 stretches ~1520 and 1350 cm1^{-1}) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 195.17 (C9_9H9_9NO4_4) with fragmentation patterns reflecting loss of NO2_2 (46 Da) or COOH (44 Da) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ ~260–280 nm for nitroaromatic absorption) to assess purity (>95% per commercial standards) .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation of dust (H335) .
  • Storage : Store at ambient temperatures in airtight containers to prevent degradation. Avoid proximity to oxidizing agents or heat sources (P210) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized?

  • Answer :

  • Nitration Strategy : Start with 2-methylphenylacetic acid. Use mixed nitric-sulfuric acid systems at 0–5°C to direct nitration to the para position relative to the methyl group, minimizing ortho/meta byproducts .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .
  • Catalysis : Explore Friedel-Crafts acylation alternatives with Lewis acids (e.g., AlCl3_3) to improve regioselectivity, though nitro groups may deactivate the ring .

Q. How do structural features of this compound influence its crystallographic properties?

  • Answer :

  • Hydrogen Bonding : The carboxylic acid group forms centrosymmetric dimers via O–H···O interactions (bond length ~2.6–2.7 Å), stabilizing the crystal lattice .
  • Dihedral Angles : The nitro group and methyl substituent create steric hindrance, resulting in a dihedral angle of ~78° between the phenyl ring and acetic acid moiety, as seen in analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid .
  • Packing Motifs : Molecules stack via π-π interactions between nitroaromatic rings (distance ~3.5 Å), with van der Waals forces contributing to layered structures .

Q. How can conflicting data on purity and reactivity of this compound be resolved?

  • Answer :

  • Purity Discrepancies : Commercial batches vary (95–98% purity). Use quantitative 1H^1 \text{H}-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities like residual solvents or nitration byproducts .
  • Reactivity Variations : Moisture content or trace metals (e.g., Fe3+^{3+}) may alter reactivity. Pre-dry the compound over P2_2O5_5 and use chelating agents (e.g., EDTA) in reactions .
  • Batch Comparison : Cross-validate results using multiple suppliers (e.g., Thermo Scientific vs. Chemicell) and report lot-specific data .

Q. Methodological Challenges

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Answer :

  • pH Control : Maintain solutions at pH 4–6 to prevent deprotonation of the carboxylic acid, which increases solubility and reduces hydrolysis .
  • Lyophilization : Freeze-dry the compound to create stable powders for long-term storage. Reconstitute in DMSO for biological assays .
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous buffers to prevent nitro group reduction under light exposure .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2). The nitro group may act as a hydrogen bond acceptor, while the methyl group enhances lipophilicity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with anti-inflammatory activity. Nitro groups increase electron-withdrawing effects, potentially enhancing binding .

Properties

IUPAC Name

2-(2-methyl-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKNETIJXXWRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350178
Record name 2-(2-methyl-6-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-18-8
Record name 2-Methyl-6-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23876-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methyl-6-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl oxalate (30 mL) in 20 mL of dry ether was added with stirring to 19 g of potassium ethoxide suspended in 50 mL of dry ether. The mixture was cooled in an ice bath and 20 mL of 3-nitro-o-xylene in 20 mL of dry ether was slowly added. The thick dark red mixture was heated to reflux for 0.5 hr, concentrated to a dark red solid, and treated with 10% sodium hydroxide until almost all of the solid dissolved. The dark red mixture was treated with 30% hydrogen peroxide until the red color changed to yellow. The mixture was treated alternately with 10% sodium hydroxide and 30% hydrogen peroxide until the dark red color was no longer present. The solid was filtered off and the filtrate acidified with 6N hydrochloric acid. The resulting precipitate was collected by vacuum filtration, washed with water, and dried under vacuum to give 9.8 g (45% yield) of 2-methyl-6-nitrophenylacetic acid as an off-white solid. The solid was hydrogenated in methanol over 10% palladium on carbon to give 9.04 g of the title compound as a white solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium ethoxide
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Diethyl oxalate (30 mL) in 20 mL of dry ether was added with stirring to 19 g of potassium ethoxide suspended in 50 mL of dry ether. The mixture was cooled in an ice bath and 20 mL of 3-nitro-6-xylene in 20 mL of dry ether was slowly added. The thick dark red mixture was heated to reflux for 0.5 hr, concentrated to a dark red solid, and treated with 10% sodium hydroxide until almost all of the solid dissolved. The dark red mixture was treated with 30% hydrogen peroxide until the red color changed to yellow. The mixture was treated alternately with 10% sodium hydroxide and 30% hydrogen peroxide until the dark red color was no longer present. The solid was filtered off and the filtrate acidified with 6N hydrochloric acid. The resulting precipitate was collected by vacuum filtration, washed with water, and dried under vacuum to give 9.8 g (45% yield) of 2-methyl-6-nitrophenylacetic acid as an off-white solid. The solid was hydrogenated in methanol over 10% palladium on carbon to give 9.04 g of the title compound as a white solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium ethoxide
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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